3-Phenyl-5-(pyridin-4-ylmethylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
3-Phenyl-5-(4-pyridylmethylene)-2-thioxodihydro-1H-imidazol-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thioxodihydroimidazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-(4-pyridylmethylene)-2-thioxodihydro-1H-imidazol-4-one typically involves the condensation of 3-phenyl-2-thioxodihydro-1H-imidazol-4-one with 4-pyridinecarboxaldehyde. This reaction is often carried out in the presence of a base such as sodium acetate, under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(4-pyridylmethylene)-2-thioxodihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl and pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents or nucleophiles like amines can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyridyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-phenyl-5-(4-pyridylmethylene)-2-thioxodihydro-1H-imidazol-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thioxodihydroimidazole core. This interaction can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-thioxodihydro-1H-imidazol-4-one: Lacks the pyridylmethylene group.
5-(4-Pyridylmethylene)-2-thioxodihydro-1H-imidazol-4-one: Lacks the phenyl group.
3-Phenyl-5-(4-pyridylmethylene)-2-oxodihydro-1H-imidazol-4-one: Contains an oxo group instead of a thioxo group.
Uniqueness
The presence of both phenyl and pyridylmethylene groups, along with the thioxo functionality, makes 3-phenyl-5-(4-pyridylmethylene)-2-thioxodihydro-1H-imidazol-4-one unique. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H11N3OS |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(5Z)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H11N3OS/c19-14-13(10-11-6-8-16-9-7-11)17-15(20)18(14)12-4-2-1-3-5-12/h1-10H,(H,17,20)/b13-10- |
InChI Key |
JEILLSWVHCLUMS-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)NC2=S |
Origin of Product |
United States |
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